

Application Notes and Protocols for Neobractatin in Cell Culture

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Compound of Interest

Compound Name: *Neobractatin*

Cat. No.: *B1193210*

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Introduction

Neobractatin, a natural compound isolated from *Garcinia bracteata*, has demonstrated significant anti-tumor properties in various cancer cell lines.^{[1][2]} These application notes provide detailed protocols for the preparation and use of **Neobractatin** in cell culture experiments, including methods for assessing its effects on cell viability, proliferation, apoptosis, and key signaling pathways.

Chemical Properties

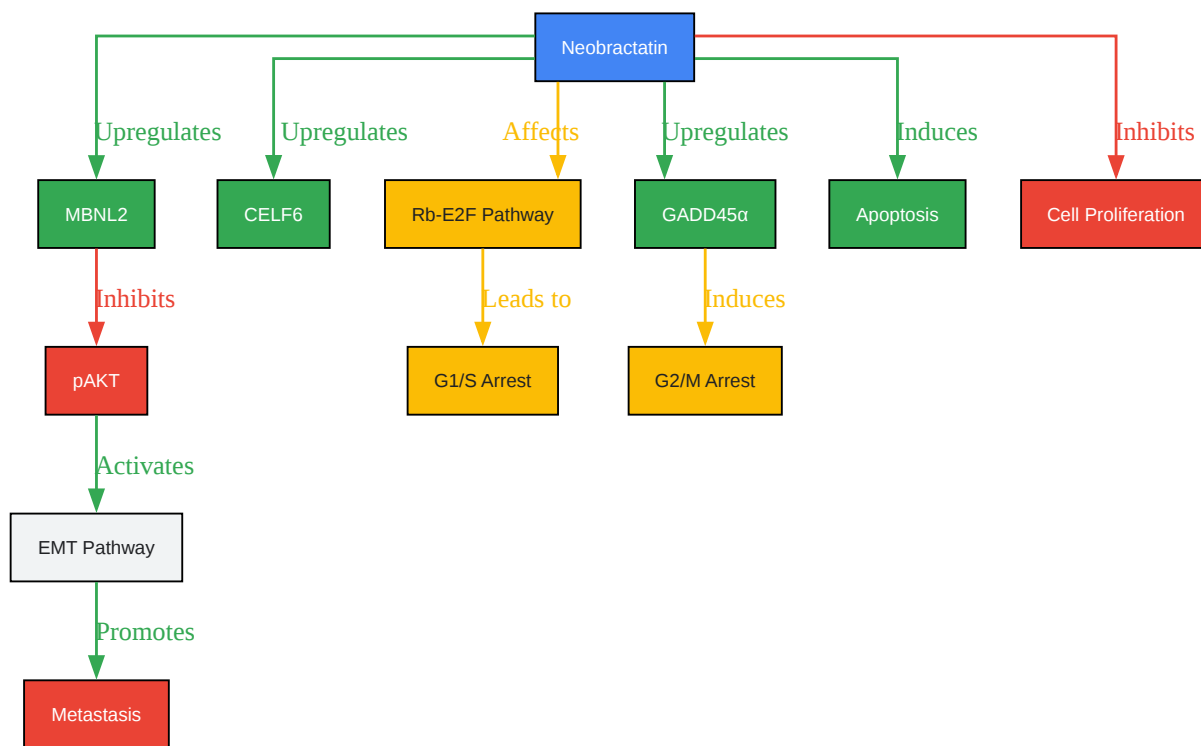
A summary of the chemical properties of **Neobractatin** is provided in the table below. Please note that there are some discrepancies in the reported chemical formula and molecular weight in different databases. The data presented here is based on publicly available information from scientific resources.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₂ O ₆	PubChem
Molecular Weight	464.5 g/mol	PubChem
Alternate Formula	C ₂₉ H ₃₄ O ₆	MedKoo Biosciences
Alternate Molecular Weight	478.59 g/mol	MedKoo Biosciences
Appearance	Not specified	
Solubility	Soluble in DMSO	Inferred from experimental protocols

Mechanism of Action

Neobractatin exerts its anti-tumor effects through the modulation of several key signaling pathways. It has been shown to upregulate the RNA-binding proteins MBNL2 and CELF6.[2][3][4] The upregulation of MBNL2 leads to the inhibition of the pAKT/EMT signaling pathway, thereby suppressing tumor metastasis.[2] Furthermore, **Neobractatin** can induce cell cycle arrest at the G1/S phase by affecting the Rb–E2F pathway and cause G2/M arrest through the upregulation of GADD45α.[3]

Neobractatin Signaling Pathway



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Caption: **Neobractatin**'s multifaceted anti-cancer mechanism.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values of **Neobractatin** in different cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (μM)	Assay	Reference
MDA-MB-231	Breast Cancer	2.82 ± 0.43	MTT	[1]
A549	Lung Cancer	3.46 ± 0.28	MTT	[1]

Experimental Protocols

Preparation of Neobractatin Stock Solution

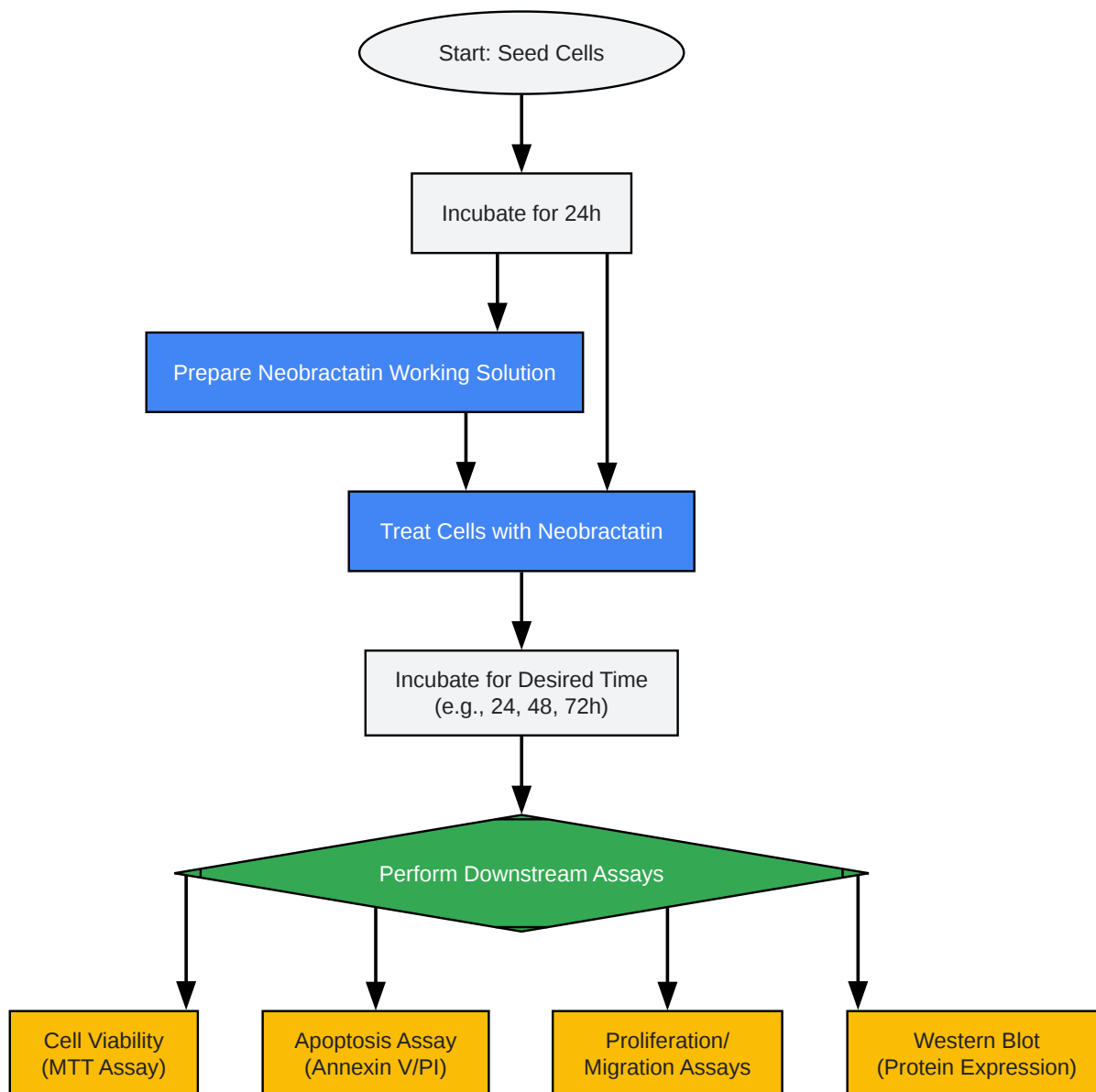
Materials:

- **Neobractatin** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Calculate the required mass of **Neobractatin**: To prepare a 10 mM stock solution, use the following formula: $\text{Mass (mg)} = 10 \text{ mM} * \text{Molecular Weight (g/mol)} * \text{Volume (L)} * 1000$ For a 1 mL (0.001 L) stock solution using a molecular weight of 464.5 g/mol : $\text{Mass (mg)} = 10 * 464.5 * 0.001 = 4.645 \text{ mg}$
- Dissolve **Neobractatin** in DMSO:
 - Aseptically weigh the calculated amount of **Neobractatin** powder and transfer it to a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock).
 - Vortex or gently warm the solution to ensure complete dissolution.
- Storage:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for long-term storage.

Experimental Workflow for Neobractatin Treatment



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Caption: General workflow for cell-based assays with **Neobractatin**.

Cell Viability Assay (MTT Assay)

Materials:

- Cells seeded in a 96-well plate

- **Neobractatin** working solutions (prepared by diluting the stock solution in complete culture medium)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Remove the medium and add 100 µL of fresh medium containing various concentrations of **Neobractatin** (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest **Neobractatin** treatment.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

- Cells treated with **Neobractatin**
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Protocol:

- Seed cells in a 6-well plate and treat with **Neobractatin** as described for the viability assay.
- Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cells.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Materials:

- Cells treated with **Neobractatin**
- RIPA buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-pAKT, anti-MBNL2, anti-GAPDH)
- HRP-conjugated secondary antibodies

- Chemiluminescent substrate

Protocol:

- Lyse the treated cells with RIPA buffer and determine the protein concentration.
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

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References

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